N'-dodecanoyl-4-heptylbenzohydrazide
Description
N'-Dodecanoyl-4-heptylbenzohydrazide is a benzohydrazide derivative characterized by a 4-heptyl-substituted benzene ring (C₇H₁₅) and a dodecanoyl chain (C₁₂H₂₃CO-) attached to the hydrazide nitrogen. Benzohydrazides are widely studied for their pharmacological properties, including antimicrobial and enzyme inhibitory activities, with substituents playing a critical role in modulating these effects .
Properties
Molecular Formula |
C26H44N2O2 |
|---|---|
Molecular Weight |
416.6g/mol |
IUPAC Name |
N'-dodecanoyl-4-heptylbenzohydrazide |
InChI |
InChI=1S/C26H44N2O2/c1-3-5-7-9-10-11-12-14-16-18-25(29)27-28-26(30)24-21-19-23(20-22-24)17-15-13-8-6-4-2/h19-22H,3-18H2,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
XZNOXBNKSQLYMB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NNC(=O)C1=CC=C(C=C1)CCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)NNC(=O)C1=CC=C(C=C1)CCCCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Alkyl vs. Aromatic Substituents
- N'-Dodecanoyl-4-heptylbenzohydrazide: The heptyl and dodecanoyl groups contribute to high hydrophobicity, favoring nonpolar interactions. This contrasts with analogs like (E)-N'-(2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide (), where polar hydroxyl and methoxy groups enhance hydrogen bonding and aqueous solubility .
- N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides (): Sulfonyl and benzothiazole groups introduce electronegativity and rigidity, reducing conformational flexibility compared to the flexible alkyl chains in the target compound .
Table 1: Substituent Comparison
Spectroscopic and Crystallographic Features
- IR Spectroscopy: The target compound’s C=O stretch (dodecanoyl) would appear near 1680 cm⁻¹, similar to hydrazinecarbothioamides (1663–1682 cm⁻¹, ) but distinct from triazoles lacking carbonyl bands .
Crystal Packing :
Table 2: Spectroscopic and Structural Data
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